
1,1-Cyclohexanediacetic acid
Vue d'ensemble
Description
1,1-Cyclohexanediacetic acid is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence in Photophysical Chemistry : Cd(II) complexes constructed from 1,1′-cyclohexanediacetic acid exhibit intense fluorescence emission in the solid state, indicating potential applications in photophysical chemistry (He, Wang, Bi, & Cao, 2006).
Cytotoxic Action in Antitumor Activity : Derivatives of cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules, synthesized from 1,1-cyclohexanediacetic acid, demonstrate potent antitumor activity, particularly against human glioma cells, via reactive oxygen species (ROS) mediated cytotoxic action (Savić et al., 2014).
Ferroelectric Properties : Cyclohexane-1,1′-diacetic acid exhibits ferroelectric phase transition properties, with dielectric measurements revealing a soft mode in a low-frequency region, which could be of interest in the study of ferroelectric materials (Vaneˇk et al., 1998).
Chemical Synthesis and Reactivity Studies : A study on the reaction of potassium hydroxide with a lactone of ethyl α-bromo-α'-hydroxy-1,1-cyclohexane diacetate contributes to understanding the Thorpe-Ingold effect in chemical synthesis (Larson & Sung, 1962).
Magnetic Properties in Coordination Chemistry : Cobalt(II) sheet-like systems based on this compound show different magnetic behaviors, indicating applications in coordination chemistry and materials science (Fabelo et al., 2009).
Ferrimagnetic Behavior : A manganese(II) 1,1-cyclohexanediacetate compound exhibits long-range ferrimagnetic order, which is rare in homometallic topological ferrimagnets and relevant for magnetic materials research (Fabelo, Cañadillas-Delgado, & Pasán, 2022).
Enhanced Drug Delivery : The effect of 1,4-cyclohexanediol on the percutaneous absorption and penetration of azelaic acid suggests potential applications in developing superior topical formulations for drugs (Li, Su, Tan, & Zhang, 2010).
Catalytic Applications : The use of 1,2-cyclohexanediamine-N,N,N',N'-tetraacetic acid (CyDTA) as a chelating agent in hydrodesulfurization catalysts showcases its application in enhancing catalytic activity (Kishan, Coulier, Veen, & Niemantsverdriet, 2001).
Mécanisme D'action
Target of Action
The primary target of 1,1-Cyclohexanediacetic acid, also known as gabapentin amide, is the α2 – δ protein , an auxiliary subunit of voltage-gated calcium channels . This protein plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
It has been shown that its action is possibly due to itshigh binding affinity to the α2 – δ protein . This potent binding at the α2 – δ site reduces the release of several neurotransmitters, thereby affecting the transmission of signals in the nervous system .
Result of Action
The binding of this compound to the α2 – δ protein and the subsequent reduction in neurotransmitter release can lead to a decrease in neuronal excitability. This could potentially result in antiepileptic effects , as the compound is an important intermediate in the synthesis of gabapentin, a potent antiepileptic drug .
Propriétés
IUPAC Name |
2-[1-(carboxymethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCHPBGAALCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918347 | |
| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4355-11-7, 9355-11-7 | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4355-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009355117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanediacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANEDIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ67L3M8GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical coordination modes of 1,1-cyclohexanediacetic acid with metal ions?
A1: this compound can act as a versatile ligand, coordinating to metal ions through its carboxylate groups in various modes. These include monodentate, bidentate (chelating or bridging), and tridentate modes. Research suggests that the specific coordination mode adopted depends on factors like the metal ion's identity, reaction conditions, and presence of other ligands. For instance, in the compound [Co(H2O)2(phda)]n [], 1,4-phenylenediacetic acid acts as a bridging ligand, forming a three-dimensional structure. Conversely, in [Co(chda)]n [], H2chda coordinates as an anti-syn carboxylate bridge, creating regularly stacked layers with cyclohexyl groups acting as separators.
Q2: What structural features of this compound influence its coordination behavior?
A2: The flexible cyclohexane ring and the two acetate arms of H2chda significantly influence its coordination behavior. The ring can adopt different conformations, allowing the molecule to adjust to the coordination geometry preferences of various metal ions. Additionally, the spatial arrangement of the acetate arms enables the formation of diverse coordination polymers and metal-organic frameworks with unique structural motifs. For instance, in [Pb(chda)]n [], the lead atoms exhibit both hemi- and holo-directed coordination geometries with a coordination number of seven.
Q3: What are the potential applications of this compound-based coordination polymers?
A3: The unique structural features and diverse coordination modes of H2chda-based coordination polymers make them promising candidates for various applications, including:
- Gas storage and separation: The porous nature of some coordination polymers, like those observed in [], suggests potential in gas adsorption and separation technologies.
Q4: Can you elaborate on the magnetic properties observed in this compound-based compounds?
A4: The magnetic properties of H2chda-based compounds are strongly influenced by the metal ion, its coordination environment, and the bridging mode of the ligand. Studies have revealed both ferromagnetic and antiferromagnetic interactions in these materials. For example, [Co(H2O)2(phda)]n [] exhibits ferromagnetic coupling between cobalt(II) ions through the anti-syn carboxylate bridge, while [Co(chda)]n [] displays antiferromagnetic coupling among tetrahedral cobalt(II) centers within the sheets. Interestingly, [Co(chda)]n [] also shows a spin-canted structure leading to long-range magnetic ordering below 7.5 K.
Q5: Have there been any studies exploring the potential of this compound derivatives in biological systems?
A5: Yes, while limited, there are studies exploring the potential of H2chda derivatives in biological systems. One such study [] evaluated the efficacy of 16 compounds, including H2chda, as potential strontium chelators. The study demonstrated that Kryptofix 222 and Kryptofix 5, but not H2chda, significantly increased solubilized strontium, highlighting their potential for removing internal strontium contamination.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



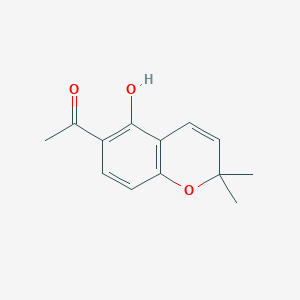
![5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B7785665.png)
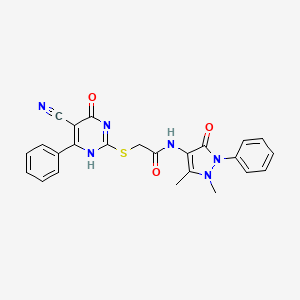
![N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B7785669.png)

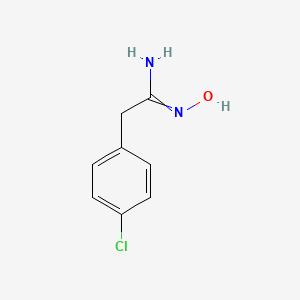

![ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B7785702.png)
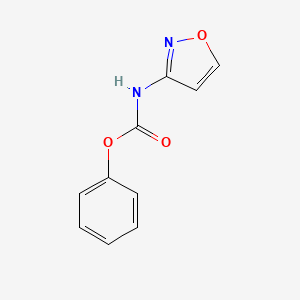

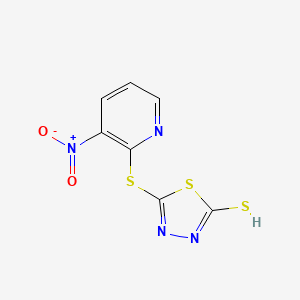
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7785727.png)

